Product packaging for Methyl 4,4,4-trimethoxybutanoate(Cat. No.:CAS No. 71235-00-2)

Methyl 4,4,4-trimethoxybutanoate

Cat. No.: B124517
CAS No.: 71235-00-2
M. Wt: 192.21 g/mol
InChI Key: OPRCDLSRPWDNOP-UHFFFAOYSA-N
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Description

Structural Classification and Functional Group Analysis of Methyl 4,4,4-trimethoxybutanoate

This compound (C8H16O5) is a bifunctional organic molecule. Its structure consists of a four-carbon chain, making it a derivative of butyric acid. The key functional groups present are a methyl ester and an orthoester (specifically, a trimethoxymethyl group).

The orthoester group is a masked carboxylic acid derivative, which is significantly less reactive than the corresponding aldehyde or ketone. This differential reactivity is crucial for its role in synthesis. The methyl ester provides another site for chemical transformation, such as hydrolysis, amidation, or reduction.

Table 1: Structural and Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 71235-00-2
Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
Physical Form Liquid
Melting Point 88-89 °C

Data sourced from publicly available chemical databases. sigmaaldrich.com

Strategic Importance as a C4 Building Block and Versatile Synthetic Intermediate

The strategic importance of this compound lies in its function as a C4 synthon, a building block that provides a four-carbon unit to a target molecule. The orthoester at the C4 position acts as a protected form of a carboxylic acid or aldehyde. This protecting group strategy allows chemists to perform reactions on the methyl ester at the C1 position without affecting the other end of the molecule.

Under controlled acidic conditions, the orthoester can be hydrolyzed to reveal a methyl ester of succinaldehydic acid (methyl 4-oxobutanoate). This resulting aldehyde-ester is a highly useful intermediate for constructing various heterocyclic and acyclic compounds. For instance, methyl 4-oxobutanoate (B1241810) is a precursor in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com

The versatility of this building block is demonstrated by its application in the synthesis of compounds like gamma-butyrolactone, 1,4-butanediol, and glutamic acid, which are significant in industrial chemistry.

Evolution of Research Trajectories and Current Significance in Chemical Synthesis

Historically, research involving acetal-protected synthons like methyl 4,4-dimethoxybutanoate, a close analog, highlights the long-recognized value of this strategy. For example, a patent from 1991 detailed a process for producing this related compound, underscoring its importance as a synthetic intermediate at that time. Furthermore, in 1999, it was utilized as a key component in the enantioselective synthesis of complex natural products like ajmaline-type indole (B1671886) alkaloids.

Current research continues to leverage the unique reactivity of such building blocks. While direct research on this compound itself is often embedded within larger synthetic studies, the principles of its application remain highly relevant. Modern synthetic chemistry increasingly focuses on efficiency and atom economy. The ability of this compound to introduce a functionalized four-carbon chain in a protected form aligns well with these goals. Its application extends to the synthesis of novel bioactive molecules, including potential therapeutic agents. For example, related oxabicyclic derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov

The ongoing development of new synthetic methodologies continues to expand the potential applications of versatile intermediates like this compound, solidifying its place as a valuable tool in the arsenal (B13267) of organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O5 B124517 Methyl 4,4,4-trimethoxybutanoate CAS No. 71235-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,4,4-trimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRCDLSRPWDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541290
Record name Methyl 4,4,4-trimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71235-00-2
Record name Methyl 4,4,4-trimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4,4,4 Trimethoxybutanoate and Its Structural Analogs

Established Synthetic Routes for Methyl 4,4,4-trimethoxybutanoate

Established methods for synthesizing this compound and similar butanoate derivatives often rely on fundamental organic reactions, including esterification and orthoester formation. These can be achieved through various multi-step sequences.

Strategies for Esterification and Orthoester Formation

The formation of the ester and orthoester functionalities are key steps in the synthesis of the target molecule. Esterification, the reaction between a carboxylic acid and an alcohol, is a foundational process in organic synthesis. youtube.comorganic-chemistry.org For butanoate derivatives, this typically involves reacting a butanoic acid derivative with an appropriate alcohol under acidic conditions. youtube.com

Orthoesters, characterized by three alkoxy groups attached to a single carbon atom, can be synthesized through several methods. nih.govwikipedia.org A common approach is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of a strong acid like hydrogen chloride. wikipedia.org Another classical method involves the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide. wikipedia.org Transesterification from a more accessible orthoester is also a viable route. wikipedia.org

Multi-step Linear and Convergent Syntheses of Butanoate Derivatives

The synthesis of complex butanoate derivatives often requires multi-step strategies. These can be categorized as either linear or convergent. In a linear synthesis, the final product is assembled in a step-by-step manner from the initial starting materials. In contrast, a convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined at a later stage.

For instance, a multi-step synthesis of a butanoate derivative might begin with a reaction to form the carbon skeleton, followed by functional group manipulations to introduce the desired ester and other functionalities. libretexts.org The malonic ester synthesis is a classic example of a multi-step process used to create substituted carboxylic acids, which can then be esterified. youtube.com This approach allows for the controlled construction of the carbon chain. youtube.com

Advanced and Sustainable Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the production of orthoesters like this compound.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of butanoate esters, various catalysts have been employed. For example, lipase (B570770) B from Candida antarctica (CALB) has been used to catalyze the esterification of butanoic acid with ethanol. researchgate.net Lewis acids, such as magnesium chloride, can also promote the esterification of carboxylic acids. organic-chemistry.org

In the context of orthoester synthesis, catalytic methods can improve upon traditional stoichiometric approaches. For example, the Koenigs–Knorr glycosylation reaction can be catalyzed by 2-aminoethyl diphenylborinate to produce orthoesters. nih.gov The use of catalysts can lead to higher yields and reduced reaction times.

Application of Green Chemistry Principles in Orthoester Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In orthoester synthesis, this can be achieved through several strategies. Performing reactions under solvent-free conditions is an eco-friendly approach that minimizes the use of volatile and often toxic organic solvents. rsc.orgresearchgate.net This method can also lead to increased reactivity and shorter reaction times. rsc.org The use of water as a solvent is another green alternative due to its low cost and safety. researchgate.net Furthermore, electrochemical methods offer a mild and environmentally friendly way to prepare a variety of functionalized orthoesters. organic-chemistry.org

Chemo- and Regioselective Preparations

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. In the synthesis of orthoesters and their derivatives, achieving high selectivity is essential to avoid the formation of unwanted byproducts.

For example, chemo- and regioselective procedures have been developed for the synthesis of various heterocyclic compounds using orthoesters as reactants. nih.gov The development of new reagents and catalytic systems continues to advance the ability to control the chemo-, regio-, and stereoselectivity of organic reactions, which is crucial for the efficient synthesis of complex target molecules like this compound and its analogs. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Chemistry of Methyl 4,4,4 Trimethoxybutanoate

Reactions Involving the Orthoester Moiety

The orthoester group in methyl 4,4,4-trimethoxybutanoate is the most reactive site under acidic conditions. Its transformations are characterized by the initial formation of a resonance-stabilized dialkoxycarbenium ion, which is a key intermediate in its hydrolysis and reactions with nucleophiles.

Acid-Catalyzed Transformations and Hydrolysis Pathways

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters involves three main steps:

Formation of a carboxonium ion: The reaction is initiated by the protonation of one of the oxygen atoms of the orthoester, followed by the cleavage of a carbon-oxygen bond to form a carboxonium ion and an alcohol.

Formation of a hemiorthoester: The carboxonium ion is then attacked by a water molecule to form a hemiorthoester.

Decomposition of the hemiorthoester: The hemiorthoester subsequently breaks down to yield the final ester and alcohol products.

The rate of this hydrolysis is highly dependent on the pH of the solution and the nature of the acid catalyst employed. Studies on various orthoesters have shown that the reaction is subject to general acid catalysis.

ReactantReagents and ConditionsProductNotes
This compoundH₃O⁺ (catalytic), H₂OMethyl 4-oxobutanoate (B1241810), MethanolThe reaction proceeds readily under mild acidic conditions.

Nucleophilic Attack and Orthoester Cleavage Reactions

The electrophilic dialkoxycarbenium ion generated under acidic conditions from this compound is susceptible to attack by a variety of nucleophiles. This reactivity allows for the introduction of new functional groups at the 4-position of the butanoate chain. For instance, reaction with other alcohols in the presence of an acid catalyst can lead to trans-orthoesterification. More significantly, reaction with carbon nucleophiles, such as Grignard reagents or enolates, can result in the formation of new carbon-carbon bonds, although such reactions can be complex and may also involve the ester functionality. The cleavage of the orthoester can also be achieved using Lewis acids, which can coordinate to one of the oxygen atoms and facilitate the departure of a methoxy (B1213986) group.

Carbon-Carbon Bond Forming Reactions utilizing this compound

This compound can serve as a precursor in carbon-carbon bond forming reactions, primarily by first unmasking the aldehyde functionality. The resulting methyl 4-oxobutanoate is a versatile intermediate for various condensation and addition reactions.

For instance, the aldehyde can participate in aldol (B89426) reactions with enolates of ketones or other esters to form β-hydroxy carbonyl compounds. It can also undergo Wittig-type reactions, including the Horner-Wadsworth-Emmons reaction, to form α,β-unsaturated esters. conicet.gov.arresearchgate.netyoutube.com In this latter reaction, a phosphonate (B1237965) carbanion, typically generated by treating a phosphonate ester with a base, attacks the aldehyde to form an alkene. The Horner-Wadsworth-Emmons reaction is particularly useful as it often provides high stereoselectivity, favoring the formation of the (E)-alkene. conicet.gov.ar

Furthermore, the enolate of the ester portion of this compound could potentially be generated using a strong, non-nucleophilic base and then reacted with electrophiles. However, the acidity of the α-protons is not particularly high, and competing reactions at the orthoester moiety under certain conditions could be a challenge.

A more direct approach for carbon-carbon bond formation involves the reaction of the orthoester itself with a suitable nucleophile under Lewis acidic conditions. While less common for this specific substrate, this strategy has been employed with other orthoesters.

Reaction TypeReactantsKey IntermediateProduct Type
Aldol CondensationMethyl 4-oxobutanoate, Ketone/Ester EnolateEnolateβ-Hydroxy ester
Horner-Wadsworth-EmmonsMethyl 4-oxobutanoate, Phosphonate YlidePhosphonate carbanionα,β-Unsaturated ester

Condensation Reactions, including Aldol-type Processes

While specific literature detailing the direct participation of this compound in aldol-type condensation reactions is limited, the general principles of β-keto ester reactivity provide a framework for its expected behavior. The methylene (B1212753) group alpha to the ester carbonyl is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, including aldehydes and ketones, in what is known as a Claisen condensation or a related aldol-type reaction.

For instance, in a crossed Claisen condensation, the enolate of this compound could potentially react with another ester to form a β-dicarbonyl compound. However, self-condensation is also a possibility.

A more relevant transformation for orthoesters is the Mukaiyama aldol reaction. semanticscholar.orgwikipedia.orgnih.govorganic-chemistry.orgprinceton.edu In this reaction, a silyl (B83357) enol ether reacts with a carbonyl compound in the presence of a Lewis acid. While direct examples with this compound are not readily found, one could envision the in-situ formation of a silyl ketene (B1206846) acetal (B89532) from the ester functionality, which could then participate in a Mukaiyama aldol addition.

Reaction Type Reactants General Conditions Expected Product Type
Claisen-type CondensationThis compound, Aldehyde/KetoneBase (e.g., NaOEt)β-hydroxy ester derivative
Mukaiyama Aldol AdditionSilyl enol ether of the ester, Aldehyde/KetoneLewis Acid (e.g., TiCl4)β-hydroxy ester derivative

Organometallic Reagent Interventions (e.g., Grignard reactions, Gilman cuprates)

The reaction of this compound with organometallic reagents is complex due to the presence of multiple reactive sites. The outcome of such reactions is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Grignard Reactions:

Grignard reagents (RMgX) are strong nucleophiles and strong bases. Their reaction with this compound can proceed via several pathways. One possibility is the nucleophilic attack at the ester carbonyl, which would lead to the formation of a tertiary alcohol after a second addition of the Grignard reagent. mnstate.eduyoutube.com However, the acidic α-protons of the methylene group can also be deprotonated by the Grignard reagent, leading to the formation of a magnesium enolate and quenching the nucleophilic reactivity. stackexchange.com

Furthermore, orthoesters themselves can react with Grignard reagents in what is known as the Bodroux-Chichibabin aldehyde synthesis to yield aldehydes. semanticscholar.org Therefore, a complex mixture of products could be expected from the reaction of a Grignard reagent with this compound.

Gilman Cuprates:

Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are softer nucleophiles compared to Grignard reagents. organicchemistrytutor.comwikipedia.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com They are known to be less reactive towards esters, which might allow for more selective reactions. masterorganicchemistry.com For α,β-unsaturated ketones, Gilman reagents typically undergo conjugate addition (1,4-addition). While this compound does not possess this functionality, the reduced reactivity of Gilman reagents towards the ester could potentially favor reactions at the orthoester moiety, although specific examples are not well-documented.

Organometallic Reagent Potential Reaction Site Potential Product(s) Notes
Grignard Reagent (RMgX)Ester CarbonylTertiary AlcoholProne to side reactions like deprotonation.
Grignard Reagent (RMgX)α-MethyleneMagnesium EnolateQuenches the Grignard reagent.
Grignard Reagent (RMgX)OrthoesterAldehydeBodroux-Chichibabin reaction.
Gilman Cuprate (R₂CuLi)Ester CarbonylKetone (less likely)Generally less reactive with esters.
Gilman Cuprate (R₂CuLi)OrthoesterPotentially selective reactionSpecific outcomes are not well-documented.

Other Functional Group Interconversions and Derivatizations

Beyond condensation and organometallic reactions, the functional groups in this compound can undergo various other transformations.

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4,4,4-trimethoxybutanoic acid. This carboxylic acid can then be further derivatized. Additionally, the ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, 4,4,4-trimethoxybutan-1-ol.

The orthoester functionality is sensitive to acid and can be hydrolyzed to the corresponding methyl ester of 3-formylpropanoate in the presence of aqueous acid. This transformation unmasks a latent aldehyde functionality, opening up further synthetic possibilities.


Mechanistic Elucidation and Kinetic Studies of Methyl 4,4,4 Trimethoxybutanoate Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

Specific research identifying the reaction pathways and intermediates for Methyl 4,4,4-trimethoxybutanoate is not available in the searched literature.

Kinetic and Thermodynamic Parameters Governing Key Transformations

No kinetic or thermodynamic data tables for reactions involving this compound could be compiled from the available research.

Analysis of Catalytic Cycles in Metal-Mediated Processes

There are no specific studies analyzing catalytic cycles for metal-mediated processes involving this compound in the provided search results.

Computational Verification and Prediction of Reaction Mechanisms

No computational studies that verify or predict reaction mechanisms specifically for this compound were found.

Applications of Methyl 4,4,4 Trimethoxybutanoate in Complex Molecule Synthesis and Chemical Biology

Role as a Building Block in Natural Product Total Synthesis

The strategic importance of Methyl 4,4,4-trimethoxybutanoate is most evident in its application as a precursor in the total synthesis of polyether ionophore antibiotics, such as Salinomycin. proquest.comjst.go.jprsc.orgchim.itnih.gov These natural products are characterized by their complex, densely functionalized structures, which include multiple stereocenters and oxygen-containing heterocyclic rings like tetrahydropyrans. chim.ituva.esgoogle.com

In the retrosynthetic analysis of Salinomycin, a common strategy involves the disconnection of the molecule into smaller, more manageable fragments. chim.itacs.org One such approach divides Salinomycin into a "western hemisphere" and an "eastern hemisphere" at the C9-C10 bond. chim.it The western hemisphere notably contains a polysubstituted tetrahydropyran (B127337) ring system. This compound, or its derivatives, can serve as a key starting material for the construction of this western hemisphere. The orthoester functionality of the molecule acts as a protected form of a carboxylic acid or ester, which can be unveiled or transformed under specific reaction conditions to participate in crucial carbon-carbon bond-forming reactions necessary to build the complex carbon skeleton of the natural product.

The synthesis of polyether antibiotics like Salinomycin and Monensin requires precise control over the stereochemistry at multiple chiral centers. jst.go.jpnih.govacs.org Methodologies for the stereoselective synthesis of the substituted tetrahydropyran rings, which form the core of these antibiotics, are critical. nih.govuva.es

While this compound itself is achiral, its utility lies in its conversion to chiral building blocks that are then used in stereoselective reactions. For instance, the carbon chain of the butanoate can be elaborated and functionalized. The orthoester group can be hydrolyzed under acidic conditions or activated with a Lewis acid to generate a reactive species that can then engage in diastereoselective or enantioselective transformations. These include stereocontrolled aldol (B89426) reactions, which are fundamental in constructing the polyketide backbone of these natural products. proquest.comacs.org The ability to introduce stereocenters with high selectivity is paramount, and the functional handles provided by intermediates derived from this compound are instrumental in achieving this control.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The utility of this compound extends to its role as a precursor for molecules with significant biological activity. The most prominent examples are the polyether antibiotics themselves, such as Salinomycin, which exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic properties. jst.go.jpchim.itnih.gov

Salinomycin has garnered considerable interest for its potent activity against cancer stem cells, which are often resistant to conventional therapies. nih.govresearchgate.netsigmaaldrich.cn This has spurred research into the synthesis of Salinomycin and its analogues to develop new chemotherapeutic agents. chim.itnih.govresearchgate.netsigmaaldrich.cn In this context, this compound serves as a foundational element in the synthesis of the core structure of these potentially therapeutic compounds. The development of synthetic routes to Salinomycin and related structures is crucial for enabling detailed structure-activity relationship (SAR) studies and for producing sufficient quantities for further biological evaluation.

Beyond the complete synthesis of the natural product, fragments derived from or related to this compound can be incorporated into other molecular frameworks to explore novel bioactive chemical space. For example, oxabicyclic compounds, which share structural motifs with the tetrahydropyran core of polyethers, have been investigated as potential antileishmanial agents. nih.gov

Bioactive Molecule/ScaffoldTherapeutic InterestPrecursor Role of this compound
SalinomycinAntibiotic, Anticancer (Cancer Stem Cells)Building block for the C1-C17 "western hemisphere"
MonensinAntibiotic, CoccidiostatBuilding block for tetrahydropyran core
Salinomycin AnaloguesAnticancer, Drug DiscoveryProvides the foundational structure for modification
Oxabicyclic ScaffoldsAntileishmanialPotential precursor for related heterocyclic systems

Synthesis of Advanced Materials Precursors

Currently, there is no readily available scientific literature detailing the application of this compound in the synthesis of advanced materials precursors. Its primary documented use is within the realm of fine organic synthesis, particularly for natural products and bioactive molecules.

Design and Construction of Diversified Compound Libraries

The chemical modification of complex natural products is a powerful strategy for drug discovery, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties. The total synthesis of molecules like Salinomycin enables access to analogues that are difficult or impossible to obtain from the natural source.

In this regard, this compound plays an indirect but important role in the generation of diversified compound libraries based on the Salinomycin scaffold. By providing a synthetic route to the core structure, it opens up possibilities for creating a variety of derivatives. For instance, researchers have synthesized libraries of Salinomycin analogues by modifying the C1 carboxyl group and the C20 hydroxyl group. researchgate.netsigmaaldrich.cn These modifications have led to compounds with altered biological activity profiles, highlighting the potential for discovering new therapeutic agents. The ability to systematically alter the structure of Salinomycin, which is made possible by a robust total synthesis, is a key principle in the design of focused compound libraries for drug discovery.

Advanced Spectroscopic and Analytical Characterization Methods in Research on Methyl 4,4,4 Trimethoxybutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For Methyl 4,4,4-trimethoxybutanoate, both ¹H (proton) and ¹³C (carbon-13) NMR would be indispensable.

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would offer crucial information about the electronic environment of the hydrogen atoms in the molecule. It would be expected to show distinct signals for the different proton groups.

Expected ¹H NMR Data:

Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃ (ester) ~ 3.7 Singlet 3H
-OCH₃ (orthoester) ~ 3.2 Singlet 9H
-CH₂- (alpha to C=O) ~ 2.5 Triplet 2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments and their nature (e.g., carbonyl, methoxy (B1213986), methylene).

Expected ¹³C NMR Data:

Carbon Group Predicted Chemical Shift (ppm)
C=O (ester) ~ 172
C(OCH₃)₃ (orthoester) ~ 100
-OCH₃ (ester) ~ 52
-OCH₃ (orthoester) ~ 50
-CH₂- (alpha to C=O) ~ 35

Conformational analysis could be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which would reveal through-space interactions between protons, providing insights into the molecule's three-dimensional shape and preferred conformations in solution.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion of this compound. This would confirm the elemental composition as C₈H₁₆O₅.

Fragmentation Pattern Analysis: Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. The fragmentation pattern would provide evidence for the presence of key functional groups.

Expected Fragmentation Data:

m/z Fragment Ion Fragment Lost
161 [M - OCH₃]⁺ CH₃O·
133 [M - COOCH₃]⁺ ·COOCH₃
101 [C(OCH₃)₃]⁺

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thus allowing for the assessment of a compound's purity and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable method for purity analysis. A pure sample would ideally show a single peak. The retention time of this peak would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, could also be employed for purity assessment. A mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be used with a nonpolar stationary phase. Detection would typically be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. For this technique to be applicable, this compound would need to be obtained as a single crystal of sufficient quality. To date, no crystallographic data for this compound has been deposited in public databases like the Cambridge Structural Database (CSD). If a crystal structure were determined, it would provide precise atomic coordinates and confirm the connectivity and conformation of the molecule in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching of the ester carbonyl group.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester) Stretch ~ 1740
C-O (ester & orthoester) Stretch 1250 - 1000

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would be present, it is typically weaker in Raman than in IR. The C-C backbone and C-H symmetric stretching and bending vibrations would likely be more prominent.

Computational Chemistry and Molecular Modeling Studies of Methyl 4,4,4 Trimethoxybutanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and can predict a molecule's reactivity.

Detailed research findings from these calculations would typically involve the determination of key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, QM calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Methyl 4,4,4-trimethoxybutanoate, the ESP map would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, indicating their nucleophilic character, while regions around the carbonyl carbon and the central quaternary carbon would exhibit positive potential, marking them as electrophilic centers.

Table 1: Hypothetical Electronic Properties of this compound

ParameterValueSignificance
HOMO Energy-9.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap10.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasure of the overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.gov By simulating the atomic movements based on classical mechanics, MD allows for the exploration of the conformational landscape of flexible molecules like this compound.

The presence of multiple single bonds in its structure allows for a wide range of possible three-dimensional arrangements. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The results of such simulations are often visualized through trajectory analysis, which can reveal preferred orientations and dynamic motions. nih.gov

In Silico Screening and Rational Design of Derivatives

In silico screening involves the use of computational methods to identify promising drug candidates or molecules with desired properties from a large virtual library. pensoft.net While no specific biological activity has been attributed to this compound, its structure could serve as a scaffold for the rational design of new derivatives. nih.gov

For example, if a particular biological target was identified, the core structure of this compound could be systematically modified in silico. Different functional groups could be added or substituted, and the resulting derivatives would be computationally "docked" into the active site of the target protein. This molecular docking process predicts the binding affinity and orientation of the ligand, allowing for the prioritization of derivatives for synthesis and experimental testing. nih.gov

Table 2: Hypothetical In Silico Screening of this compound Derivatives against a Putative Target

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Parent Compound--5.2-
Derivative 1Replacement of methyl ester with ethyl ester-5.5Hydrophobic interactions
Derivative 2Introduction of a hydroxyl group-6.8Hydrogen bonding with Ser24, Tyr112
Derivative 3Replacement of a methoxy with a trifluoromethyl group-7.1Enhanced hydrophobic and electrostatic interactions

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are also powerful tools for predicting the spectroscopic properties of a molecule. This can be invaluable for confirming the identity and structure of a synthesized compound. For this compound, calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. dergipark.org.tr

These predicted spectra can be compared with experimental data to validate the structure. Furthermore, the analysis of intermolecular interactions can be performed. For instance, simulations can model how molecules of this compound might interact with each other in a condensed phase or how they would interact with solvent molecules. This provides insight into properties like solubility and crystal packing.

Future Research Directions and Emerging Perspectives for Methyl 4,4,4 Trimethoxybutanoate

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the orthoester group in Methyl 4,4,4-trimethoxybutanoate is a focal point for the development of new catalytic methods. Future research will likely concentrate on catalysts that can selectively activate and transform this moiety under mild conditions.

Orthoester exchange reactions are typically acid-catalyzed. nih.govrsc.orgnih.gov A significant area of future research will be the design of novel solid acid catalysts, such as zeolites or functionalized resins, that can facilitate the transformation of this compound with high efficiency and selectivity. These heterogeneous catalysts would offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. rsc.org

Furthermore, the development of Lewis acid and Brønsted acid catalysts that can operate under mild, environmentally benign conditions will be crucial. nih.gov Investigating the catalytic activity of earth-abundant metals could lead to more sustainable and cost-effective transformation processes. rsc.org The goal will be to achieve high conversion rates and selectivities, minimizing the formation of by-products and reducing reliance on harsh or hazardous reagents. rsc.org

Integration into Automated and Continuous Flow Synthesis Platforms

The integration of this compound into automated and continuous flow synthesis platforms represents a significant step towards modernizing its application in chemical production. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. amt.uknih.govbeilstein-journals.orgyoutube.com

Future research will likely focus on developing robust flow chemistry protocols for reactions involving this compound. This will involve the design of microreactors and packed-bed reactors that can handle the specific reactivity of the orthoester group. amt.uk Automated systems, guided by real-time monitoring and machine learning algorithms, could optimize reaction conditions for yield, purity, and efficiency. nih.govsigmaaldrich.comchemspeed.comresearchgate.net The ability to perform multi-step syntheses in a continuous, automated fashion would significantly streamline the production of complex molecules derived from this building block. researchgate.net

Exploration of Unconventional Reactivity Modes and Multi-component Reactions

The unique structural combination of an ester and an orthoester in this compound opens the door to exploring unconventional reactivity. The orthoester functional group is known to participate in a variety of transformations beyond simple hydrolysis, such as the Johnson-Claisen rearrangement and the Bodroux-Chichibabin aldehyde synthesis. wikipedia.org Future studies could investigate analogous reactions with this compound to generate novel molecular architectures.

A particularly promising area is the use of this compound in multicomponent reactions (MCRs). dovepress.com MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. researchgate.netdovepress.com Designing MCRs that incorporate this compound as a key building block could lead to the discovery of new scaffolds with potential applications in medicinal chemistry and materials science. The ability of the orthoester to act as a reactive intermediate or a precursor to other functional groups makes it an attractive component for generating molecular diversity.

Contribution to Sustainable Chemical Production and Circular Economy Principles

The future of chemical manufacturing is intrinsically linked to the principles of sustainability and the circular economy. ellenmacarthurfoundation.orgecr-community.orgclosedlooppartners.comthecirculateinitiative.orgresearchgate.net this compound has the potential to contribute to these goals in several ways.

Research into the synthesis of this compound from renewable feedstocks would be a significant step towards a more sustainable chemical industry. Furthermore, its application as a versatile building block can contribute to more efficient synthetic routes, reducing waste and energy consumption. The principles of green chemistry, such as atom economy and reaction mass efficiency, will be crucial metrics in evaluating the sustainability of processes involving this compound. wikipedia.orgmygreenlab.orgnih.govmdpi.comgreenchemistry-toolkit.org

In the context of a circular economy, the focus will be on designing processes where materials are reused and recycled. This could involve the development of recyclable catalysts for its transformations or designing products based on this compound that can be easily deconstructed and their components recovered. Case studies on the implementation of circular economy principles in the chemical sector will provide valuable frameworks for integrating this compound into sustainable value chains. ellenmacarthurfoundation.orgecr-community.orgresearchgate.net

Q & A

Q. What synthetic strategies are most effective for preparing Methyl 4,4,4-trimethoxybutanoate, and what are the common pitfalls in its purification?

Answer: The compound can be synthesized via esterification of 4,4,4-trimethoxybutanoic acid with methanol using acid catalysts (e.g., H₂SO₄) or via transesterification with dimethyl carbonate. Key challenges include steric hindrance from the trimethoxy groups, which slow reaction kinetics. Purification often requires fractional distillation or column chromatography due to polar byproducts. Anhydrous conditions are critical to prevent hydrolysis of methoxy groups during synthesis .

Q. How can the purity and structural identity of this compound be validated using spectroscopic methods?

Answer:

  • ¹H NMR : Methoxy protons appear as a singlet (δ 3.2–3.5 ppm, integration for 9H). The ester methyl group resonates at δ 3.6–3.8 ppm.
  • ¹³C NMR : Ester carbonyl at δ 170–175 ppm; methoxy carbons at δ 50–55 ppm.
  • IR : Strong C=O stretch (~1740 cm⁻¹) and C-O-C bands (~1250 cm⁻¹).
  • GC-MS : Molecular ion peak (M⁺) at m/z 208.1. Discrepancies in spectral data should be cross-checked with computational simulations (e.g., DFT) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer: The electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using Hammett plots or isotopic labeling (e.g., ¹⁸O in the ester group) can elucidate substituent effects. Computational modeling (DFT) further reveals transition-state stabilization by methoxy groups .

Q. How can conflicting literature data on the compound’s thermal stability be resolved?

Answer: Discrepancies in reported decomposition temperatures (e.g., 140–160°C) may arise from impurities or varying experimental setups (e.g., TGA vs. DSC). Controlled studies under inert atmospheres with high-purity samples are recommended. Parallel experiments using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can reconcile differences .

Q. What methodologies are suitable for evaluating the biological activity of this compound in drug discovery contexts?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., esterases, lipases) using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Metabolic stability : Monitor degradation in liver microsomes via LC-MS. Comparative studies with analogs (e.g., trifluoro or ethoxy derivatives) highlight structure-activity relationships .

Data Analysis and Optimization

Q. How can reaction yields be improved in multi-step syntheses involving this compound intermediates?

Answer:

  • Optimize solvent polarity (e.g., switch from THF to DMF for better solubility of intermediates).
  • Use coupling agents (e.g., DCC/DMAP) for esterification steps.
  • Monitor reaction progress via inline FTIR or HPLC to terminate reactions at peak yields. Statistical tools like Design of Experiments (DoE) identify critical parameters (temperature, catalyst loading) .

Q. What analytical techniques are best suited for detecting trace impurities in this compound batches?

Answer:

  • HPLC-UV/ELSD : Detect non-volatile impurities (e.g., unreacted acid).
  • GC-FID : Identify volatile byproducts (e.g., residual methanol).
  • LC-HRMS : Resolve isomeric contaminants (e.g., regioisomeric methoxy derivatives). Limit of detection (LOD) should be ≤0.1% for pharmaceutical-grade material .

Structural and Computational Studies

Q. How does the conformation of this compound influence its crystallographic packing behavior?

Answer: X-ray crystallography reveals that the trimethoxy groups adopt a staggered conformation to minimize steric clashes. Hydrogen bonding between methoxy oxygen and ester carbonyl stabilizes the lattice. Comparative studies with halogenated analogs (e.g., trifluoro derivatives) show distinct packing motifs due to varying electronegativity .

Q. Can molecular docking simulations predict the binding affinity of this compound to biological targets?

Answer: Docking studies (AutoDock Vina, Schrödinger) using homology models of esterase enzymes suggest moderate binding (ΔG ≈ -7.5 kcal/mol). The methoxy groups occupy hydrophobic pockets, while the ester carbonyl forms hydrogen bonds with catalytic serine residues. Experimental validation via isothermal titration calorimetry (ITC) is recommended .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2).
  • Store under nitrogen at -20°C to prevent oxidation.
  • Ventilation requirements: Fume hood for large-scale reactions (>10 g).
    Spill management: Absorb with vermiculite and neutralize with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.